molecular formula C16H14BrN3O2 B1662475 N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 153436-54-5

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B1662475
CAS No.: 153436-54-5
M. Wt: 360.20 g/mol
InChI Key: LSPANGZZENHZNJ-UHFFFAOYSA-N
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Description

PD-153035 is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase. It is a small molecule derived from brominated anilinoquinazoline, known for its high specificity and efficacy in inhibiting the epidermal growth factor receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment .

Mechanism of Action

Target of Action

PD153035, also known as N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

PD153035 inhibits EGFR by preventing its activation and autophosphorylation . It does this by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the phosphorylation and activation of the receptor . This inhibition of EGFR activation results in the suppression of the downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR by PD153035 affects several downstream biochemical pathways. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) pathway , which is involved in cellular proliferation . Another affected pathway is the PI3K/Akt pathway , which is associated with cell survival . PD153035 also affects the JNK and NF-κB pathways , which are involved in inflammation and immune responses .

Pharmacokinetics

It has been shown to possess highly potent and selectively inhibitory activity against egfr tyrosine kinase and rapidly suppresses autophosphorylation of egfr at low nanomolar concentrations in fibroblasts and human epidermoid carcinoma cells .

Result of Action

The inhibition of EGFR by PD153035 leads to a decrease in cellular proliferation and survival, thereby inhibiting the growth of cancer cells . It also reduces inflammation by inhibiting the JNK and NF-κB pathways . In addition, PD153035 has been shown to improve glucose tolerance and insulin action in high-fat diet-fed mice .

Action Environment

The efficacy and stability of PD153035 can be influenced by various environmental factors. For instance, the number of EGFR receptors expressed by the cells can affect the drug’s efficacy, with higher activity in cells expressing higher numbers of EGFR receptors . Additionally, the presence of other growth factors and cytokines in the cellular environment can also influence the action of PD153035 .

Biochemical Analysis

Biochemical Properties

PD153035 acts by inhibiting the tyrosine kinase activity of EGFR, a receptor that mediates both chemotaxis and proliferation in monocytes and macrophages . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of the EGFR . This results in the inhibition of EGFR autophosphorylation, thereby suppressing the activation of downstream signaling pathways involved in cell proliferation and survival .

Cellular Effects

PD153035 has been shown to have significant effects on various types of cells. In human squamous cell carcinoma cells, PD153035 significantly inhibited cell growth, delayed cell cycle progression, and induced apoptosis . In high-fat diet-fed mice, PD153035 improved glucose tolerance and insulin action, suggesting a role in metabolic regulation .

Molecular Mechanism

The molecular mechanism of action of PD153035 involves its binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor’s autophosphorylation and subsequent activation . This inhibition of EGFR activation disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PD153035 have been observed to change over time. For instance, in a study involving high-fat diet-fed mice, a marked improvement in glucose tolerance and a reduction in insulin resistance were observed after 14 days of PD153035 administration .

Dosage Effects in Animal Models

The effects of PD153035 have been shown to vary with different dosages in animal models. In a study involving nude mice with human epidermoid carcinoma xenografts, PD153035 inhibited tumor growth in a dose-dependent manner .

Metabolic Pathways

For example, in high-fat diet-fed mice, PD153035 was found to improve glucose tolerance and insulin action, suggesting an impact on glucose metabolism .

Transport and Distribution

Given its role as an EGFR inhibitor, it is likely that PD153035 is transported to areas of the cell where EGFR is located, such as the cell membrane .

Subcellular Localization

The subcellular localization of PD153035 is likely to be influenced by its target, the EGFR. As EGFR is a transmembrane protein, PD153035 is expected to localize to the cell membrane where it can interact with its target

Preparation Methods

Synthetic Routes and Reaction Conditions

PD-153035 is synthesized through a multi-step process involving the reaction of 3-bromoaniline with 6,7-dimethoxyquinazoline. The key steps include:

Industrial Production Methods

The industrial production of PD-153035 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

PD-153035 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

PD-153035 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PD-153035 is unique in its high specificity and potency as an epidermal growth factor receptor tyrosine kinase inhibitor. Similar compounds include:

PD-153035 stands out due to its high affinity for the epidermal growth factor receptor and its ability to inhibit receptor autophosphorylation at very low concentrations .

Properties

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPANGZZENHZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165328
Record name PD-153035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153436-54-5
Record name 4-(3-Bromophenylamino)-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153436-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD-153035
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Record name PD-153035
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153436-54-5
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Record name PD-153035
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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